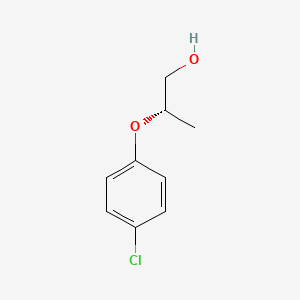

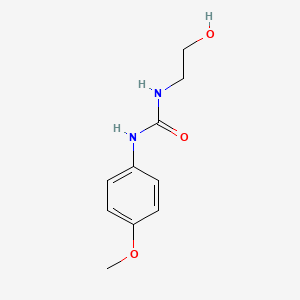

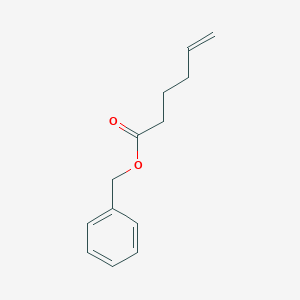

ethyl (3Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoate

Vue d'ensemble

Description

Ethyl (3Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoate , also known by its systematic name 3-Ethyl-7,11-dimethyltrideca-1,3Z,6E,10-tetraene , is a chemical compound. Its molecular formula is C₁₇H₃₀ , and it has an exact mass of 234.23 g/mol . This compound belongs to the category of fatty acyls and falls under the sub-class of hydrocarbons . Let’s explore further.

Molecular Structure Analysis

The compound’s molecular structure consists of a but-3-enoate moiety with an ethyl group at position 3. The 3Z configuration indicates that the double bond is in the cis (Z) configuration, while the 6E configuration signifies a trans (E) double bond . The phenyl group adds aromatic character to the molecule.

Applications De Recherche Scientifique

Enantioselective Hydrogenation

Ethyl (3Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoate, through enantioselective hydrogenation, can be converted to ethyl 2-hydroxy-4-arylbutyrate. This process is characterized by high enantioselectivity, where the reaction is sensitive to temperature, and further hydrolysis can yield 2-hydroxy-4-phenylbutyric acid with high yield and enantiomeric excess (Qinghua Meng, Lufeng Zhu, & Zhaoguo Zhang, 2008).

Biohydrogenation and Biocatalysis

The compound can undergo biohydrogenation, a process involving microorganisms like Saccharomyces cerevisiae. This process leads to the production of various chiral synthons, useful in creating bifunctional chiral synthons. Different microorganisms can lead to the production of either (S)-(+)-2-hydroxy-4-phenylbutanoate or (R)-(+)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess and conversion rates (P. S. Lacerda et al., 2006).

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of complex organic compounds. For instance, it has been used in the synthesis of various anti-hypertension drugs, angiotensin-converting enzyme inhibitors, and in the preparation of racemic 4‐Hydroxy‐2‐oxo‐1‐pyrrolidineacetamide (Oxiracetam) (Zhao Jin-mei, 2008).

Crystal Packing and Interactions

In crystallography, this compound has been observed to utilize nonhydrogen bonding interactions like N⋯π and O⋯π. These interactions, rather than directed hydrogen bonding, play a significant role in the crystal packing of related compounds, contributing to the understanding of molecular interactions in solid-state chemistry (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).

Propriétés

IUPAC Name |

ethyl (Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3/b10-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNRXWPGFWYCQK-NTMALXAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C=C(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)/C=C(/C1=CC=CC=C1)\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.